molecular formula C10H9F3N2O2S3 B7585705 N-methyl-N-[[4-(trifluoromethyl)-1,3-thiazol-2-yl]methyl]thiophene-2-sulfonamide

N-methyl-N-[[4-(trifluoromethyl)-1,3-thiazol-2-yl]methyl]thiophene-2-sulfonamide

カタログ番号 B7585705
分子量: 342.4 g/mol
InChIキー: AAUDFHNKCYQCRY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-methyl-N-[[4-(trifluoromethyl)-1,3-thiazol-2-yl]methyl]thiophene-2-sulfonamide, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme involved in the signaling pathways of B-cells and plays a crucial role in the development and function of the immune system. TAK-659 has shown promising results in preclinical studies and is currently under investigation for its potential therapeutic applications in the treatment of various autoimmune diseases and cancers.

作用機序

N-methyl-N-[[4-(trifluoromethyl)-1,3-thiazol-2-yl]methyl]thiophene-2-sulfonamide selectively inhibits BTK, a key enzyme involved in the signaling pathways of B-cells. BTK plays a crucial role in the development and function of the immune system by mediating the activation of B-cells in response to antigen stimulation. Inhibition of BTK by N-methyl-N-[[4-(trifluoromethyl)-1,3-thiazol-2-yl]methyl]thiophene-2-sulfonamide blocks the downstream signaling pathways and prevents the activation and proliferation of B-cells, resulting in the suppression of the immune response.
Biochemical and physiological effects:
N-methyl-N-[[4-(trifluoromethyl)-1,3-thiazol-2-yl]methyl]thiophene-2-sulfonamide has been shown to have potent and selective inhibition of BTK activity, with an IC50 value of 0.85 nM. In preclinical studies, N-methyl-N-[[4-(trifluoromethyl)-1,3-thiazol-2-yl]methyl]thiophene-2-sulfonamide has demonstrated efficacy in the treatment of various autoimmune diseases and cancers, with minimal toxicity and side effects. N-methyl-N-[[4-(trifluoromethyl)-1,3-thiazol-2-yl]methyl]thiophene-2-sulfonamide has also been shown to have good pharmacokinetic properties, with high oral bioavailability and a long half-life.

実験室実験の利点と制限

The advantages of using N-methyl-N-[[4-(trifluoromethyl)-1,3-thiazol-2-yl]methyl]thiophene-2-sulfonamide in lab experiments include its potent and selective inhibition of BTK activity, its efficacy in the treatment of various autoimmune diseases and cancers, and its good pharmacokinetic properties. The limitations of using N-methyl-N-[[4-(trifluoromethyl)-1,3-thiazol-2-yl]methyl]thiophene-2-sulfonamide in lab experiments include the need for further studies to establish its safety and efficacy in humans, the potential for drug interactions with other medications, and the potential for off-target effects.

将来の方向性

There are several future directions for the research and development of N-methyl-N-[[4-(trifluoromethyl)-1,3-thiazol-2-yl]methyl]thiophene-2-sulfonamide. These include:
1. Clinical trials to evaluate the safety and efficacy of N-methyl-N-[[4-(trifluoromethyl)-1,3-thiazol-2-yl]methyl]thiophene-2-sulfonamide in humans for the treatment of autoimmune diseases and cancers.
2. Further studies to investigate the potential of N-methyl-N-[[4-(trifluoromethyl)-1,3-thiazol-2-yl]methyl]thiophene-2-sulfonamide in combination with other drugs for the treatment of autoimmune diseases and cancers.
3. Development of new analogs of N-methyl-N-[[4-(trifluoromethyl)-1,3-thiazol-2-yl]methyl]thiophene-2-sulfonamide with improved pharmacokinetic properties and efficacy.
4. Investigation of the potential of N-methyl-N-[[4-(trifluoromethyl)-1,3-thiazol-2-yl]methyl]thiophene-2-sulfonamide in the treatment of other diseases, such as inflammatory bowel disease, psoriasis, and asthma.
5. Development of biomarkers to predict the response to N-methyl-N-[[4-(trifluoromethyl)-1,3-thiazol-2-yl]methyl]thiophene-2-sulfonamide treatment and to monitor the disease progression in patients.
In conclusion, N-methyl-N-[[4-(trifluoromethyl)-1,3-thiazol-2-yl]methyl]thiophene-2-sulfonamide is a potent and selective inhibitor of BTK with promising therapeutic applications in the treatment of various autoimmune diseases and cancers. Further research is needed to establish its safety and efficacy in humans and to explore its potential in combination with other drugs and in the treatment of other diseases.

合成法

The synthesis of N-methyl-N-[[4-(trifluoromethyl)-1,3-thiazol-2-yl]methyl]thiophene-2-sulfonamide involves several steps, starting with the reaction of 4-(trifluoromethyl)-1,3-thiazole-2-amine with N-methyl-2-chloroacetamide to form the intermediate compound 4-(trifluoromethyl)-1,3-thiazol-2-yl)methyl)methylamine. This intermediate is then reacted with 2-chloro-5-nitrobenzenesulfonamide to form the final product, N-methyl-N-[[4-(trifluoromethyl)-1,3-thiazol-2-yl]methyl]thiophene-2-sulfonamide.

科学的研究の応用

N-methyl-N-[[4-(trifluoromethyl)-1,3-thiazol-2-yl]methyl]thiophene-2-sulfonamide has been extensively studied in vitro and in vivo for its potential therapeutic applications in various autoimmune diseases and cancers. In preclinical studies, N-methyl-N-[[4-(trifluoromethyl)-1,3-thiazol-2-yl]methyl]thiophene-2-sulfonamide has shown potent inhibition of BTK activity and has demonstrated efficacy in the treatment of rheumatoid arthritis, lupus, multiple sclerosis, and other autoimmune diseases. N-methyl-N-[[4-(trifluoromethyl)-1,3-thiazol-2-yl]methyl]thiophene-2-sulfonamide has also shown promising results in the treatment of B-cell malignancies, such as chronic lymphocytic leukemia, mantle cell lymphoma, and diffuse large B-cell lymphoma.

特性

IUPAC Name

N-methyl-N-[[4-(trifluoromethyl)-1,3-thiazol-2-yl]methyl]thiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3N2O2S3/c1-15(20(16,17)9-3-2-4-18-9)5-8-14-7(6-19-8)10(11,12)13/h2-4,6H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAUDFHNKCYQCRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=NC(=CS1)C(F)(F)F)S(=O)(=O)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3N2O2S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。